molecular formula C6H9N3O2 B1600121 Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate CAS No. 4320-90-5

Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate

Cat. No.: B1600121
CAS No.: 4320-90-5
M. Wt: 155.15 g/mol
InChI Key: UJNRKJQCBKSOCA-UHFFFAOYSA-N
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Description

Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate is a chemical compound belonging to the class of triazoles, which are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its versatile applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate typically involves a [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, between an azide and an alkyne. This reaction is often catalyzed by copper (I) ions (Cu(I)), which facilitate the formation of the triazole ring. The general reaction scheme is as follows:

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and high-throughput screening can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate exhibits notable antimicrobial activity. Research indicates that compounds with similar triazole structures have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that derivatives of triazoles possess antibacterial properties against both Gram-positive and Gram-negative bacteria .

Potential Drug Development
The compound's ability to interact with biological targets suggests its potential as a lead compound in drug development. It has been studied for its efficacy against infections and diseases such as cancer due to its biochemical interactions .

Organic Synthesis

Building Block in Synthesis
this compound serves as a valuable building block in the synthesis of more complex molecules. Its structure allows for modifications that can enhance biological activity or alter physicochemical properties .

Click Chemistry Applications
The compound can be utilized in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method is highly effective for synthesizing triazole derivatives and has been widely adopted in organic synthesis due to its efficiency and specificity .

Materials Science

Development of New Materials
In materials science, this compound is explored for its potential in developing new polymers and coatings. The incorporation of triazole units into polymer matrices can impart unique properties such as improved thermal stability and enhanced mechanical strength .

Photophysical Properties
Research has also highlighted the photophysical properties of triazole derivatives, indicating their applicability in creating UV/blue-light-emitting materials. These materials have potential uses in optoelectronic applications .

Data Summary

Application Area Key Findings References
Medicinal ChemistryExhibits antimicrobial properties; potential for drug development, ,
Organic SynthesisServes as a building block; utilized in click chemistry, ,
Materials SciencePotential in new polymers and coatings; photophysical properties for optoelectronics ,

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antibacterial effects of various triazole derivatives synthesized from this compound against common pathogens. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.2 μg/ml to 250 μg/ml depending on the specific derivative tested .

Case Study 2: Polymer Development
In another study focusing on materials science, researchers incorporated this compound into polymer matrices to enhance their mechanical properties. The modified polymers exhibited improved tensile strength and thermal stability compared to unmodified counterparts .

Comparison with Similar Compounds

Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate can be compared with other triazole derivatives:

Biological Activity

Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of triazole derivatives from azides and terminal alkynes. The resulting triazole compounds often exhibit enhanced biological activities due to their structural properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds incorporating the triazole moiety have shown promising results against various cancer cell lines. A study reported that certain triazole-coumarin hybrids exhibited significant cytotoxicity against HepG2 cancer cells, with IC50 values indicating potent activity .

CompoundCell LineIC50 (µM)
Triazole-Coumarin Hybrid 1HepG20.22 ± 0.01
Triazole-Coumarin Hybrid 2HepG20.12 ± 0.50

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties . A study demonstrated that triazole derivatives exhibited moderate antioxidant activity, with some compounds showing EC50 values around 75.5 µg/mL when tested against DPPH radicals . This suggests a potential role in mitigating oxidative stress-related diseases.

CompoundDPPH EC50 (µg/mL)
Triazole Derivative A75.5
Triazole Derivative B85.0

Antibacterial and Antifungal Activities

The antibacterial and antifungal activities of this compound have been explored in various studies. Triazoles are known to interact with biological targets through hydrogen bonding and π-stacking interactions, enhancing their binding affinity to microbial enzymes .

In one study, several triazole derivatives were synthesized and tested against common bacterial strains, revealing significant inhibition zones for certain derivatives .

Case Studies

  • Triazole-Coumarin Hybrids : A series of new hybrids were synthesized and evaluated for anticancer activity against multiple cell lines. The study found that modifications to the glycosyl moiety significantly affected potency and selectivity towards cancer cells .
  • Antioxidant Evaluation : Compounds derived from this compound were subjected to antioxidant assays using DPPH and ABTS methods. The results indicated that structural variations influenced antioxidant capacity significantly .

Properties

IUPAC Name

ethyl 2-(triazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)5-9-7-3-4-8-9/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNRKJQCBKSOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1N=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438120
Record name Ethyl (2H-1,2,3-triazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4320-90-5
Record name Ethyl (2H-1,2,3-triazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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